Cas no 192376-76-4 (Methyl 3-(4-Hydroxyphenyl)benzoate)

Methyl 3-(4-Hydroxyphenyl)benzoate is a synthetic ester compound featuring both hydroxyl and benzoate functional groups. Its molecular structure, combining a phenolic hydroxyl group with a methyl benzoate moiety, makes it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound exhibits favorable stability under standard conditions and is soluble in common organic solvents, facilitating its use in reactions such as esterifications and cross-coupling processes. Its hydroxyl group allows for further functionalization, making it valuable in the development of fine chemicals, agrochemicals, and bioactive molecules. The product is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications.
Methyl 3-(4-Hydroxyphenyl)benzoate structure
192376-76-4 structure
Product Name:Methyl 3-(4-Hydroxyphenyl)benzoate
CAS No:192376-76-4
MF:C14H12O3
MW:228.243284225464
MDL:MFCD06409246
CID:138706
PubChem ID:24883464
Update Time:2025-06-11

Methyl 3-(4-Hydroxyphenyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate
    • Methyl 4-Hydroxy-[1,1-Biphenyl]-3-Carboxylate
    • Methyl 4'-hydroxybiphenyl-3-carboxylate
    • [1,1'-Biphenyl]-3-carboxylicacid, 4'-hydroxy-, methyl ester
    • 4'-HYDROXYBIPHENYL-3-CARBOXYLIC ACID METHYL ESTER
    • 3'-methoxycarbonylbiphenyl-4-ol
    • AMTDA024
    • Methyl 4′-hydroxybiphenyl-3-carboxylate
    • METHYL 4'-HYDROXY(1,1'-BIPHENYL)-3-CARBOXYLATE
    • AKOS BAR-0329
    • SALOR-INT L480215-1EA
    • 4-(3-Methoxycarbonylphenyl)phenol
    • METHYL 3-(4-HYDROXYPHENYL)BENZOATE
    • 4'-Hydroxy-3-(methoxycarbonyl)biphenyl, Methyl 3-(4-hydroxyphenyl)benzoate, 4-[3-(Methoxycarbonyl)phenyl]phenol
    • Methyl 4'-hydroxybiphenyl-3-carboxylate, 95%
    • MFCD06409246
    • 4-HYDROXYBIPHENYL-3-CARBOXYLICACIDMETHYLESTER
    • [1,1'-Biphenyl]-3-carboxylic acid, 4'-hydroxy-, methyl ester
    • 192376-76-4
    • SCHEMBL1661764
    • DTXSID10408275
    • methyl 4'-hydroxy[1,1'-biphenyl]-3-carboxylate
    • Methyl4'-hydroxy-[1,1'-biphenyl]-3-carboxylate
    • CS-0204801
    • 4/'-HYDROXYBIPHENYL-3-CARBOXYLIC ACID METHYL ESTER
    • BB 0222658
    • Methyl 3-(4-hydroxyphenyl)benzoate, 97%
    • AKOS004113816
    • FT-0736654
    • A919114
    • BS-21984
    • ZWSVMMHYHQNTKA-UHFFFAOYSA-N
    • Methyl 3-(4-Hydroxyphenyl)benzoate
    • MDL: MFCD06409246
    • Inchi: 1S/C14H12O3/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,15H,1H3
    • InChI Key: ZWSVMMHYHQNTKA-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=CC(=C1)C1C=CC(=CC=1)O)=O

Computed Properties

  • Exact Mass: 228.07900
  • Monoisotopic Mass: 228.078644
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.194
  • Melting Point: 128-132 °C (lit.)
  • Boiling Point: 391.4°C at 760 mmHg
  • Flash Point: 168.9°C
  • Refractive Index: 1.59
  • PSA: 46.53000
  • LogP: 2.84580

Methyl 3-(4-Hydroxyphenyl)benzoate Security Information

Methyl 3-(4-Hydroxyphenyl)benzoate Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Methyl 3-(4-Hydroxyphenyl)benzoate Pricemore >>

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Methyl 3-(4-Hydroxyphenyl)benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:192376-76-4)Methyl 3-(4-Hydroxyphenyl)benzoate
Order Number:A919114
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:08
Price ($):997.0
Email:sales@amadischem.com

Additional information on Methyl 3-(4-Hydroxyphenyl)benzoate

Methyl 3-(4-Hydroxyphenyl)benzoate: An Overview of Its Properties, Applications, and Recent Research

Methyl 3-(4-Hydroxyphenyl)benzoate (CAS No. 192376-76-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure and functional groups, exhibits a range of interesting properties that make it a valuable candidate for various applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding Methyl 3-(4-Hydroxyphenyl)benzoate.

Chemical Structure and Properties

Methyl 3-(4-Hydroxyphenyl)benzoate is a derivative of benzoic acid with a hydroxyphenyl substituent and a methyl ester group. Its molecular formula is C15H14O3, and it has a molecular weight of 242.27 g/mol. The compound's structure can be represented as:

C6H5-CO-O-CH3 with a 4-hydroxyphenyl group attached to the benzene ring at the para position. The presence of the hydroxyl group imparts polarity to the molecule, making it more soluble in polar solvents such as water and ethanol. Additionally, the ester group can undergo hydrolysis under acidic or basic conditions, yielding benzoic acid and methanol.

Synthesis Methods

The synthesis of Methyl 3-(4-Hydroxyphenyl)benzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the esterification of 3-(4-hydroxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via the following steps:

  1. Nucleophilic attack of methanol on the carbonyl carbon of 3-(4-hydroxyphenyl)benzoic acid.
  2. Proton transfer to form a tetrahedral intermediate.
  3. Elimination of water to form the ester bond.
  4. Dehydration to regenerate the catalyst.

An alternative approach involves the coupling of 4-hydroxybenzaldehyde with methyl benzoate using a condensation reaction followed by reduction to form the desired product. This method offers higher yields and better purity but may require more complex reaction conditions.

Biological Activities

Methyl 3-(4-Hydroxyphenyl)benzoate has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Recent research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that Methyl 3-(4-Hydroxyphenyl)benzoate may have therapeutic potential in treating inflammatory diseases.

In addition to its anti-inflammatory effects, Methyl 3-(4-Hydroxyphenyl)benzoate has demonstrated significant antioxidant activity. Studies have shown that it can scavenge free radicals and protect cells from oxidative stress-induced damage. This property makes it a promising candidate for use in cosmetic formulations and dietary supplements designed to promote skin health and prevent aging.

Methyl 3-(4-Hydroxyphenyl)benzoate has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings have sparked interest in further exploring its potential as a chemopreventive agent or adjuvant therapy in cancer treatment.

Recent Research Developments

The ongoing research on Methyl 3-(4-Hydroxyphenyl)benzoate continues to uncover new insights into its mechanisms of action and potential applications. A recent study published in the Journal of Medicinal Chemistry explored the use of this compound as a lead molecule for developing novel anti-inflammatory drugs. The researchers found that by modifying the hydroxyl group with various functional groups, they could enhance the compound's potency and selectivity for specific inflammatory targets.

In another study, scientists at a leading pharmaceutical company investigated the use of Methyl 3-(4-Hydroxyphenyl)benzoate in combination with other therapeutic agents to improve treatment outcomes in patients with chronic inflammatory diseases such as rheumatoid arthritis. The results showed that this combination therapy was more effective than monotherapy in reducing inflammation and improving patient quality of life.

Beyond its medicinal applications, Methyl 3-(4-Hydroxyphenyl)benzoate has also been explored for its potential use in materials science. Researchers at a university laboratory have developed novel polymer materials incorporating this compound as a functional monomer. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for use in advanced electronic devices and biomedical applications.

Conclusion

In conclusion, Methyl 3-(4-Hydroxyphenyl)benzoate (CAS No. 192376-76-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and other fields. Its unique chemical structure confers valuable properties such as anti-inflammatory, antioxidant, and anticancer activities, making it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, it is clear that this compound will play an increasingly important role in advancing scientific knowledge and improving human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:192376-76-4)Methyl 3-(4-Hydroxyphenyl)benzoate
A919114
Purity:99%
Quantity:25g
Price ($):997.0
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